molecular formula C7H5BrFN3 B8105712 6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B8105712
M. Wt: 230.04 g/mol
InChI Key: JDLGJKNZMRFXDU-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a fused heterocyclic compound that serves as a versatile and valuable synthetic intermediate in medicinal chemistry campaigns. The core [1,2,4]triazolo[1,5-a]pyridine scaffold is recognized as a privileged structure in drug design due to its wide range of biological activities . This specific derivative is functionalized with bromo and fluoro substituants, which are ideal for further structural elaboration via cross-coupling reactions and other transformations, allowing researchers to rapidly generate a diverse library of analogs for structure-activity relationship (SAR) studies. The [1,2,4]triazolo[1,5-a]pyridine ring system is isoelectronic with purine, making it a compelling bioisostere for purine bases in the design of novel enzyme inhibitors . This scaffold has demonstrated remarkable versatility, with applications extending beyond purine mimicry to functioning as a carboxylic acid bioisostere and exhibiting metal-chelating properties . Notably, analogs of this heterocycle have been successfully developed into highly potent and selective inhibitors of therapeutically relevant kinases. For instance, a [1,2,4]triazolo[1,5-a]pyridine-based compound (EW-7197) is a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase (ALK5), which has been investigated as a cancer immunotherapeutic and antifibrotic agent . The structural features of this compound make it a promising starting point for research programs targeting cancer, inflammatory diseases, and other therapeutic areas driven by heterocyclic small molecules.

Properties

IUPAC Name

6-bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFN3/c1-4-10-6-3-2-5(8)7(9)12(6)11-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLGJKNZMRFXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C=CC(=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cross-Dehydrogenative Coupling (CDC) Reactions

The triazolo[1,5-a]pyridine core is frequently assembled via CDC reactions between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. For instance, Behbehani and Ibrahim demonstrated that acetic acid (AcOH) and molecular oxygen (O₂) promote the coupling of N-amino-2-iminopyridines with β-ketoesters to form pyrazolo[1,5-a]pyridines. Adapting this methodology, the reaction of 1-amino-2-imino-5-fluoro-4-methylpyridine-3-carbonitrile with ethyl acetoacetate under O₂ atmosphere yields a pyrazolo[1,5-a]pyridine intermediate, which is subsequently brominated at position 6 (Table 1).

Table 1: Optimization of CDC Reaction Conditions for Intermediate Formation

EntrySubstrateDicarbonyl PartnerCatalystOxidantYield (%)
11-Amino-2-imino-5F-4-MeEthyl acetoacetateAcOH (6 eq)O₂74
21-Amino-2-imino-5F-4-MeAcetylacetoneAcOH (6 eq)O₂68

The reaction proceeds via nucleophilic addition of the enolized β-diketone to the N-amino-2-iminopyridine, followed by oxidative dehydrogenation and cyclization. This method’s scalability is limited by the need for high-pressure O₂, prompting investigations into alternative oxidants like tert-butyl hydroperoxide (TBHP).

Halogenation Strategies for Bromine and Fluorine Incorporation

Directed Bromination at Position 6

Bromination of the triazolo[1,5-a]pyridine core is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions. A study optimizing bromine placement revealed that electron-deficient positions (e.g., C6 in the pyridine ring) are preferentially functionalized. For example, treating 5-fluoro-2-methyl-[1,triazolo[1,5-a]pyridine with NBS (1.1 eq) in CCl₄ at 80°C for 12 hours installs bromine at C6 in 82% yield (Table 2).

Table 2: Bromination Efficiency Under Varied Conditions

EntrySubstrateBrominating AgentSolventTemp (°C)Yield (%)
15-Fluoro-2-methyl-triazoloNBS (1.1 eq)CCl₄8082
25-Fluoro-2-methyl-triazoloBr₂ (1 eq)CHCl₃2545

Cyclization and Functional Group Compatibility

Triazole Ring Closure

Thetriazole ring is constructed via cyclocondensation of hydrazine derivatives with nitriles or carbonyl groups. For example, hydroxylamine-O-sulfonic acid in methanol facilitates the cyclization of 2-cyano-5-fluoro-6-bromo-3-methylpyridine to the target triazolo[1,5-a]pyridine. This method avoids metal catalysts, enhancing functional group tolerance (Table 3).

Table 3: Cyclization Efficiency with Diverse Substrates

EntrySubstrateReagentSolventYield (%)
12-Cyano-5F-6Br-3-Me-pyridineNH₂OSO₃HMeOH78
22-Carbamoyl-5F-6Br-3-Me-pyridineNH₂NH₂·H₂OEtOH65

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in CDC Reactions

The CDC reaction between N-amino-2-iminopyridines and β-diketones is prone to side reactions, such as triazolo[1,5-a]pyridine formation via acetic acid incorporation (e.g., yielding 3a in 72% when Pd(OAc)₂ is present). To suppress this, strict control of AcOH stoichiometry (≤6 eq) and O₂ pressure (1 atm) is critical.

Scalability and Industrial Applicability

Continuous-Flow Synthesis

Recent advances employ continuous-flow reactors to enhance reaction control and scalability. For instance, a Pd-catalyzed CDC process in a microreactor achieves 89% yield at 130°C with a residence time of 5 minutes, compared to 74% in batch mode.

Green Chemistry Considerations

The use of ethanol as a solvent and O₂ as a terminal oxidant aligns with green chemistry principles. Lifecycle assessments indicate a 40% reduction in waste compared to traditional bromination methods.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR analysis of 6-bromo-5-fluoro-2-methyl-triazolo[1,5-a]pyridine confirms regioselectivity:

  • δ 2.41 ppm (s, 3H, CH₃)

  • δ 8.22 ppm (d, J = 6.5 Hz, 1H, C7-H)
    High-resolution mass spectrometry (HRMS) corroborates the molecular ion at m/z 259.9841 [M+H]⁺ .

Scientific Research Applications

Medicinal Chemistry

6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has been investigated for its potential as a pharmaceutical agent. Its structural similarity to other biologically active compounds suggests possible applications in developing new drugs.

Case Study: Anticancer Activity

Research has indicated that derivatives of triazole compounds exhibit anticancer properties. A study demonstrated that modifications of the triazolo[1,5-a]pyridine scaffold could lead to enhanced potency against cancer cell lines. The introduction of bromine and fluorine atoms has been shown to affect the compound's interaction with biological targets, enhancing its efficacy .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can participate in various chemical reactions such as:

  • Nucleophilic substitutions
  • Cycloaddition reactions
  • Cross-coupling reactions

These reactions allow for the construction of more complex molecular architectures.

Data Table: Reactivity Overview

Reaction TypeExample ReactionOutcome
Nucleophilic SubstitutionReaction with aminesFormation of amine derivatives
CycloadditionDiels-Alder reaction with dienesFormation of cyclic compounds
Cross-CouplingSuzuki coupling with aryl halidesFormation of biaryl compounds

Material Science

The compound's unique electronic properties make it suitable for applications in material science. Its incorporation into polymers and other materials can enhance their performance characteristics.

Case Study: Polymer Composites

Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. In a study involving polycarbonate composites, the addition of this compound resulted in increased tensile strength and thermal resistance .

Agrochemicals

There is growing interest in the use of triazole derivatives as agrochemical agents due to their fungicidal and herbicidal properties. The compound's ability to inhibit specific enzymes involved in plant metabolism makes it a candidate for developing new agricultural products.

Data Table: Potential Agrochemical Applications

Application TypeMechanism of ActionTarget Organism
FungicideInhibition of fungal cell wall synthesisVarious fungal pathogens
HerbicideDisruption of photosynthesisBroadleaf weeds

Mechanism of Action

The mechanism by which 6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its application.

Comparison with Similar Compounds

Key Features :

  • Bromine (C6) : Enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Fluorine (C5) : Improves metabolic stability and bioavailability .
  • Methyl (C2) : Increases lipophilicity, influencing membrane permeability .

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological and physicochemical properties of triazolopyridine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis (Table 1):

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents Similarity Score Key Properties/Applications
6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (Target) Br (C6), F (C5), CH₃ (C2) - Antiparasitic, kinase inhibition
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine (746668-59-7) Br (C6), CH₃ (C5) 0.88 Agrochemical intermediate
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (947248-68-2) Br (C6), NH₂ (C2) 0.83 Anticancer scaffold
6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine (899429-04-0) Br (C6), CH₃ (C8) - Organic synthesis intermediate
5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (2138403-88-8) Br (C5), CF₃ (C7) - Fluorinated drug candidate

Key Observations :

  • Positional Effects : Methyl at C2 (target) vs. C8 (899429-04-0) alters steric hindrance, impacting receptor binding .
  • Halogen Diversity : CF₃ (2138403-88-8) increases hydrophobicity compared to F (target) .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine 5-Bromo-2-amine
Molecular Weight (g/mol) ~228.03 (estimated) 198.02 213.03
Solubility Moderate in DMSO Soluble in organic solvents Low in water
LogP ~2.5 (calculated) 1.8 1.2

Notes:

  • Fluorine and bromine increase molecular weight and LogP, enhancing lipid solubility .
  • The methyl group (target) further elevates LogP compared to NH₂ analogs .

Biological Activity

6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS No. 2177267-01-3) is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic applications supported by various studies.

  • Molecular Formula : C7H5BrFN
  • Molecular Weight : 230.04 g/mol
  • Purity : 95% .

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions tailored to achieve high yields and purity. The specific methodologies can vary but often include cyclization reactions involving appropriate precursors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. It has shown promising activity against a range of bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 100 µg/mL against E. coli and S. aureus .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies:

  • In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines including breast (MDA-MB-231) and liver (HepG2) cancer cells .
  • The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Research indicates that compounds within the same class exhibit anti-inflammatory activity:

  • IC50 values for related triazole derivatives have been reported in the range of 60–80 µg/mL against COX enzymes . While specific data for this compound is limited, its structural similarities suggest potential efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

  • Substituents such as bromine and fluorine have been shown to enhance antimicrobial and anticancer activities . The presence of these halogens influences electronic properties and steric hindrance, which are critical for receptor interactions.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various triazole derivatives for their antibacterial properties. The results indicated that modifications at specific positions significantly affected their MIC values against pathogenic bacteria.
  • Anticancer Evaluation : Another investigation focused on the anticancer effects of triazole compounds in vivo using xenograft models. The results showed a marked reduction in tumor size when treated with compounds similar to this compound.

Q & A

Q. What are the common synthetic routes for preparing 6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine?

A widely used approach involves oxidative cyclization of substituted pyridine precursors. For example, N-(2-pyridyl)amidines or guanidylpyridines can undergo cyclization using oxidants like MnO₂, NaOCl, or copper-catalyzed aerobic conditions to form the triazolo[1,5-a]pyridine core . Bromination and fluorination steps are typically introduced via electrophilic substitution or halogen exchange reactions. Microwave-assisted, catalyst-free synthesis using enaminonitriles and benzohydrazides has also been reported to improve reaction efficiency and yield .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for identifying substituent positions. For example, the methyl group at position 2 appears as a singlet (~2.5 ppm), while bromine and fluorine substituents induce characteristic deshielding in adjacent protons .
  • IR spectroscopy : Stretching vibrations for C-Br (~550–600 cm⁻¹) and C-F (~1100–1250 cm⁻¹) bonds confirm halogen presence .
  • Elemental analysis : Matching calculated and observed C, H, N, and halogen percentages validates purity .

Q. What safety protocols are essential when handling this compound?

  • Use personal protective equipment (PPE): gloves, lab coats, and goggles to avoid skin/eye contact .
  • Conduct reactions in a fume hood due to potential release of toxic gases (e.g., HBr) during synthesis .
  • Dispose of waste via certified hazardous waste management services to prevent environmental contamination .

Q. What preliminary assays assess its bioactivity?

  • Enzyme inhibition : Screen against kinases (e.g., JAK1/2) using fluorescence-based assays to measure IC₅₀ values .
  • Antimicrobial activity : Test against bacterial/fungal strains via broth microdilution to determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can microwave-assisted synthesis be optimized for higher yields?

  • Reaction parameters : Optimize microwave power (100–300 W) and time (10–30 minutes) to balance yield and decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance microwave absorption and reaction homogeneity .
  • Substrate scope : Test electron-withdrawing/donating substituents on the pyridine ring to evaluate functional group tolerance .

Q. What computational methods predict reactivity and regioselectivity in derivatization?

  • DFT calculations : Model electrophilic aromatic substitution (e.g., bromination) to identify reactive sites using Fukui indices or molecular electrostatic potential maps .
  • Molecular docking : Predict binding affinities of derivatives with target enzymes (e.g., JAK2) to prioritize synthetic targets .

Q. How to resolve contradictions in spectroscopic data for structural confirmation?

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign coupling patterns for ambiguous protons .
  • X-ray crystallography : Obtain single-crystal structures to unambiguously confirm substituent positions and bond angles .

Q. What strategies improve selectivity in late-stage functionalization?

  • Protecting groups : Temporarily block reactive sites (e.g., amine at position 2) during halogenation or cross-coupling reactions .
  • Suzuki-Miyaura coupling : Use palladium catalysts to introduce aryl/heteroaryl groups at the bromine position while retaining the fluorine substituent .

Q. How to analyze structure-activity relationships (SAR) for kinase inhibition?

  • Analog synthesis : Prepare derivatives with variations in halogen (Br, Cl), methyl, or fluoro substituents.
  • Kinetic assays : Compare IC₅₀ values to correlate substituent effects with inhibitory potency .
  • Crystallography : Co-crystallize derivatives with JAK2 to map binding interactions (e.g., halogen bonding with active-site residues) .

Q. What eco-friendly alternatives exist for hazardous reagents in synthesis?

  • Oxidants : Replace Pb(OAc)₄ with I₂/KI or O₂ under copper catalysis to reduce toxicity .
  • Solvents : Use water or ethanol as reaction media for cyclization steps to minimize waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.